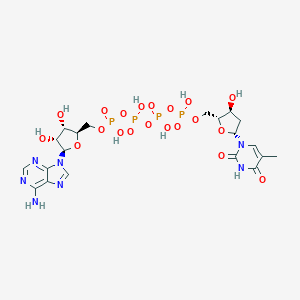
4-ジメチルアミノピリジン N-オキシド
概要
説明
4-Dimethylaminopyridine N-oxide is a derivative of pyridine with the molecular formula C₇H₁₀N₂O. This compound is of interest due to its unique chemical properties and its applications in various fields, including chemistry, biology, and industry. It is known for its role as a nucleophilic catalyst and its ability to participate in various chemical reactions.
科学的研究の応用
4-Dimethylaminopyridine N-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including esterifications and acylations.
Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Industry: It is used in the production of fine chemicals and specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions
4-Dimethylaminopyridine N-oxide can be synthesized through the oxidation of 4-dimethylaminopyridine. One common method involves the use of hydrogen peroxide as the oxidizing agent in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C to ensure optimal yield .
Industrial Production Methods
In industrial settings, the production of 4-Dimethylaminopyridine N-oxide often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure consistent product quality and high yield. The use of environmentally friendly oxidizing agents, such as hydrogen peroxide, is preferred to minimize the environmental impact .
化学反応の分析
Types of Reactions
4-Dimethylaminopyridine N-oxide undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, converting alkyl halides into aldehydes or ketones.
Reduction: It can be reduced back to 4-dimethylaminopyridine under specific conditions.
Substitution: It participates in nucleophilic substitution reactions, where it acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as the oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various electrophiles can be used, depending on the desired product.
Major Products Formed
Oxidation: Aldehydes and ketones are the major products.
Reduction: 4-Dimethylaminopyridine is the primary product.
Substitution: The products vary based on the electrophile used.
作用機序
The mechanism of action of 4-Dimethylaminopyridine N-oxide involves its role as a nucleophilic catalyst. It activates electrophiles by forming reactive intermediates, which then undergo nucleophilic attack by other reactants. This mechanism is particularly useful in esterification and acylation reactions, where it enhances the reactivity of the acylating agents .
類似化合物との比較
Similar Compounds
4-Dimethylaminopyridine: A closely related compound that lacks the N-oxide group.
Pyridine N-oxide: Another related compound that lacks the dimethylamino group.
Uniqueness
4-Dimethylaminopyridine N-oxide is unique due to the presence of both the dimethylamino group and the N-oxide group. This combination imparts distinct chemical properties, making it a versatile reagent in various chemical reactions .
特性
IUPAC Name |
N,N-dimethyl-1-oxidopyridin-1-ium-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-8(2)7-3-5-9(10)6-4-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMNQOYCHMGCSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143345 | |
| Record name | N,N-Dimethyl-4-pyridinamine, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005-31-8 | |
| Record name | N,N-Dimethyl-4-pyridinamine, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Dimethylamino)pyridine N-Oxide Hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















